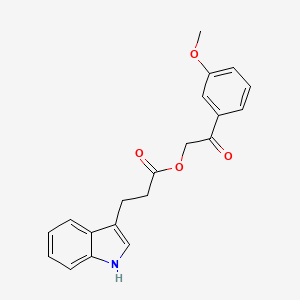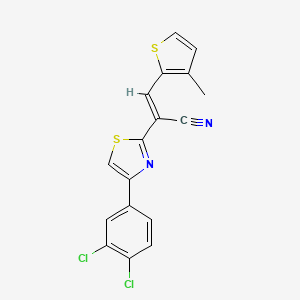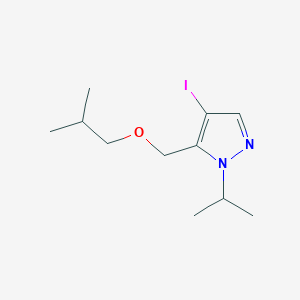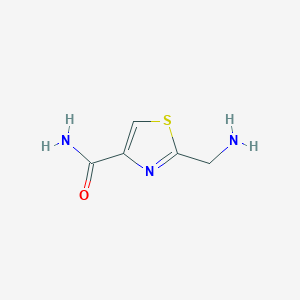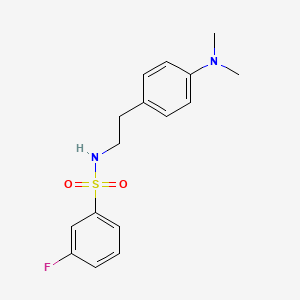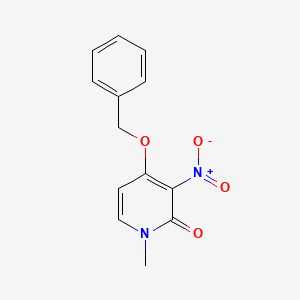
4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions that introduce different functional groups to a heterocyclic core. For instance, a related compound, 4H-1,2-benzoxazine, which shares structural similarities with 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one, can be synthesized from methyl 2-nitro-3-phenylpropionate using trifluoromethanesulfonic acid, indicating the involvement of nitro and ester groups in the precursor materials (Nakamura, Uchiyama, & Ohwada, 2003).
Molecular Structure Analysis
The molecular structure of compounds like 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is often characterized by the presence of multiple functional groups attached to a heterocyclic ring. Structural analysis, including X-ray crystallography and spectroscopic methods, reveals the spatial arrangement of these groups and their electronic interactions. For example, studies on similar compounds have shown the impact of substituents on the electronic distribution and stability of the molecule, as well as the formation of dimers and polymorphic forms through hydrogen bonding and π-π interactions (Castillo, Rudyk, Davies, & Brandán, 2017).
Applications De Recherche Scientifique
Synthesis Methods
- A New Synthesis Route: This compound can be synthesized through a five-step reaction process starting from 2-methyl-3-nitrophenol, achieving a total yield of 76.3%. This synthesis procedure is efficient and yields high results (Tang Yan-feng, 2012).
Solubility Enhancement
- Ultrasound-Assisted Drug Solubility: The compound's solubility can be enhanced using ultrasound irradiation. This technique is used to form salts of poorly soluble compounds like 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, showing significant yield improvements (Machado et al., 2013).
Structural and Theoretical Studies
- Experimental and Theoretical Investigations: The structure of related compounds, such as 3-benzyloxy-2-nitropyridine, has been studied both experimentally and theoretically. X-ray crystallography and various computational methods are used to understand the molecular structure and vibrational frequencies (Sun et al., 2012).
Chemical Reactions and Interactions
- Benzylation of Alcohols: The compound can be involved in the benzylation of alcohols, forming benzyl ethers. This process is efficient and yields good results, showcasing its versatility in organic synthesis (Poon & Dudley, 2006).
- Interaction with Sodium Methoxide: The compound reacts with sodium methoxide in benzene in the presence of surfactant aggregates. This study highlights its reactivity and potential for various chemical interactions (Fendler et al., 1975).
Applications in Material Science
- Formation of Liquid Crystalline Phases: Derivatives of the compound, such as 4-benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls, can form thermotropic and lyotropic smectic and columnar liquid crystalline phases. This indicates its potential use in material science and engineering (Kölbel et al., 1998).
Medicinal Chemistry and Pharmacology
- Anticancer Activity: Compounds synthesized from 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, such as 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles, have been evaluated for their anticancer activity against different human cancer cell lines, showcasing their potential in medicinal chemistry (Hadiyal et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-3-nitro-4-phenylmethoxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-14-8-7-11(12(13(14)16)15(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAYYQRFSYTJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)
![10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2490581.png)
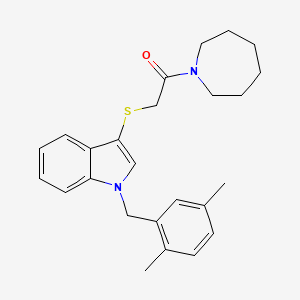
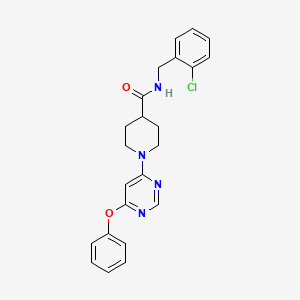
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)
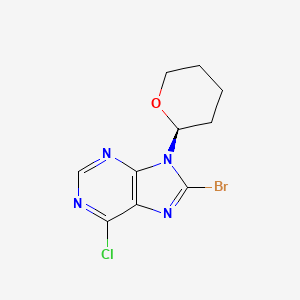
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)
